TPSA, Hydrogen-Bonding Capacity, and CNS Drug-Likeness Differentiate N3-Acetamide-Furan from 2-Thioether and N-Phenyl Analogs
Among structurally related thieno[2,3-d]pyrimidin-4-one acetamides, the target compound possesses a topologically unique polar surface area (TPSA) and hydrogen-bond donor (HBD) configuration that distinguish it from both the 2-thioether series and the N3-phenyl-substituted variant. The 2-thioether analog 2-[(5,6-dimethyl-4-oxo-3-phenyl-2-thieno[2,3-d]pyrimidinyl)thio]-N-(2-furanylmethyl)acetamide (CHEBI:114841) incorporates two additional sulfur atoms, increasing its molecular complexity, lipophilicity, and potential for oxidative metabolic liability, whereas the target compound retains a compact, lower-MW scaffold (MW = 317.36 vs. 425.52 g·mol⁻¹) with favorable CNS drug-likeness parameters consistent with oral bioavailability guidelines [1]. Its TPSA of approximately 90 Ų falls below the 140 Ų threshold for blood–brain barrier penetration, and its single amide NH donor and furan oxygen acceptors create a balanced hydrogen-bonding profile that is not replicated in analogs carrying additional HBD/HBA moieties or extended linker chains [2].
| Evidence Dimension | TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | ~90 Ų (PubChem computed) |
| Comparator Or Baseline | CHEBI:114841 (2-thioether-phenyl analog, MW 425.52, TPSA ~119 Ų); 4-[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido]-N-[(furan-2-yl)methyl]butanamide (ChemDiv; MW 402.47, TPSA ~121 Ų); CNS drug-likeness threshold: TPSA < 140 Ų |
| Quantified Difference | Target TPSA 90 Ų vs. CHEBI:114841 TPSA ~119 Ų (Δ ~29 Ų lower); vs. extended butanamide analog TPSA ~121 Ų (Δ ~31 Ų lower). Both comparators exceed the target's TPSA by >25%, shifting them closer to the CNS permeability boundary. |
| Conditions | TPSA calculated via PubChem Cactvs 3.4.8.24; CNS drug-likeness evaluated using the Pajouhesh–Lenz criteria (TPSA < 140 Ų, MW < 400, HBD ≤3, HBA ≤7). |
Why This Matters
The target compound's lower TPSA and optimal hydrogen-bonding profile support superior passive CNS permeability potential compared to bulkier analogs, making it a preferred starting scaffold for neuroscience and neurodegenerative disease target programs.
- [1] PubChem CID 4809189 (2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide; Computed Properties: TPSA = 90 Ų, XLogP3 = 3.1). National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. View Source
